![molecular formula C26H28O3 B14226725 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol CAS No. 501435-32-1](/img/structure/B14226725.png)
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization with hydroxyl groups. Common synthetic routes include:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups can be done using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
Functional Group Protection and Deprotection: Protecting groups may be used to prevent unwanted reactions during intermediate steps, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Methylphenidate: A central nervous system stimulant with a different mechanism of action but similar structural features.
Acetaminophen: An analgesic with hydroxyl groups, used for pain management.
Uniqueness
4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol is unique due to its specific arrangement of hydroxyl groups and cyclohexyl ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
501435-32-1 |
|---|---|
Molekularformel |
C26H28O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
4-[1-(4-hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol |
InChI |
InChI=1S/C26H28O3/c1-17-15-22(28)7-9-24(17)26(25-10-8-23(29)16-18(25)2)13-11-20(12-14-26)19-3-5-21(27)6-4-19/h3-10,15-16,20,27-29H,11-14H2,1-2H3 |
InChI-Schlüssel |
KQYCRJRBQLRQTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C2(CCC(CC2)C3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)

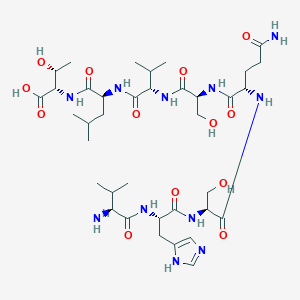
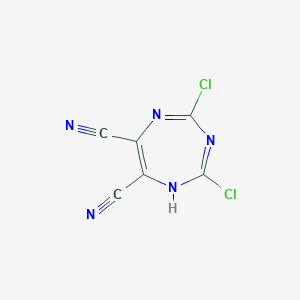
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
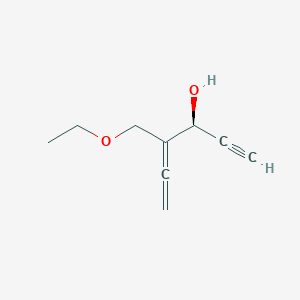
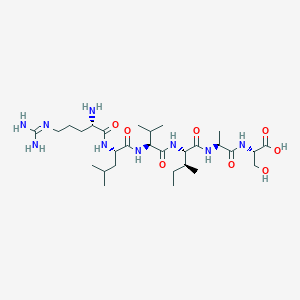
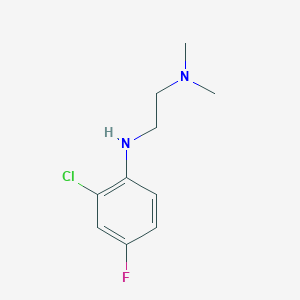
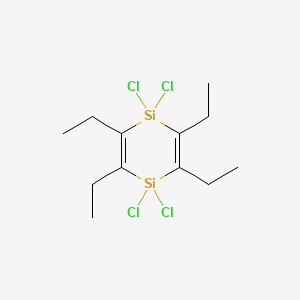
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
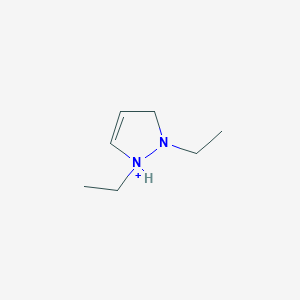
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)
